Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane is a complex organophosphorus compound It features a central phosphorus atom bonded to a triphenyl group and a phenyl(phenylmethanesulfonyl)methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane typically involves the use of Grignard reagents. The Grignard reaction is a valuable synthetic procedure for forming new carbon-carbon bonds. The reaction is conducted by adding the organic halide to a suspension of magnesium in an ether, which provides ligands required to stabilize the organomagnesium compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction vessels must be scrupulously cleaned and dried to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with transition metals and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: A simpler compound with a similar triphenyl structure but lacking the phosphane and sulfonyl groups.
Methylenetriphenylphosphorane: An organophosphorus compound with a similar phosphorus center but different substituents.
Uniqueness
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane is unique due to its combination of a triphenyl group with a phenyl(phenylmethanesulfonyl)methylidene group, providing distinct reactivity and applications compared to other similar compounds.
Properties
CAS No. |
51848-91-0 |
---|---|
Molecular Formula |
C32H27O2PS |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[benzylsulfonyl(phenyl)methylidene]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C32H27O2PS/c33-36(34,26-27-16-6-1-7-17-27)32(28-18-8-2-9-19-28)35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H,26H2 |
InChI Key |
PROJSFYFYUKYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.